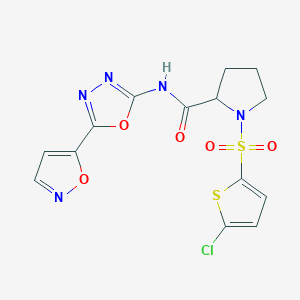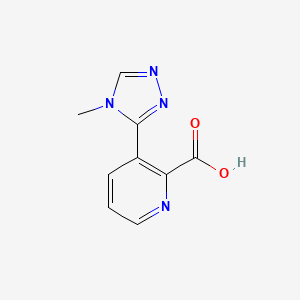![molecular formula C20H18BrN3OS B2954051 2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-12-0](/img/structure/B2954051.png)
2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The presence of a bromine atom indicates that it might be used in reactions as a leaving group or for further functionalization .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazole ring, followed by various functionalization reactions . Without specific literature or patents, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The exact 3D structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis
As for the chemical reactions, it’s difficult to predict without more specific information. The reactivity of this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties like solubility, melting point, and boiling point could be predicted based on the functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Antipyrine Derivatives Synthesis and X-ray Structure
The compound 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, related to the query compound, was synthesized and characterized using X-ray structure analysis, Hirshfeld surface analysis, and DFT calculations. The focus was on understanding the intermolecular interactions and crystal packing, revealing the importance of hydrogen bonds and π-interactions in the stabilization of molecular assemblies (Saeed et al., 2020).
Crystal Structure of Related Compounds
The crystal structure and theoretical studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound with a similar structure, provided insights into the supramolecular interactions, including hydrogen bonding and C-Br⋯π interactions, which are crucial for understanding the behavior and potential applications of these compounds (Polo et al., 2019).
Biological Activities
Antibacterial and Anticancer Potential
Studies on similar compounds, such as 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives, have shown significant in-vitro anticancer activity against various cancer cell lines. This suggests a potential for similar compounds like the query compound to be explored for their anticancer properties (Waghmare et al., 2013).
Cytotoxicity Analysis for Drug Development
The quantitative structure-cytotoxicity relationship study of 3-(N-Cyclicamino)chromone derivatives, related to pyrazole derivatives, provided insights into their cytotoxicity against oral squamous cell carcinoma cell lines. This kind of analysis is crucial for developing new anticancer drugs and may be applicable to similar compounds like the query compound (Shi et al., 2018).
Other Applications
Photochemical Studies
The photochemical substitution of haloaryl ketones by phenylthiolate anion, which includes reactions with bromo derivatives similar to the query compound, provided insights into their reactivity under photostimulation. This kind of study is relevant for understanding the photochemical properties of such compounds (Julliard & Chanon, 1986).
Synthesis of Anticonvulsant Agents
A study on the synthesis of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, which are structurally related to the query compound, demonstrated their potential as anticonvulsant agents. This suggests the possibility of similar applications for the query compound (Ahsan et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-7-8-18(13(2)9-12)24-19(15-10-26-11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPZVHGIPFWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)




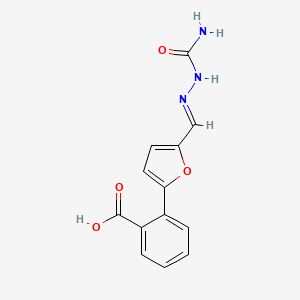

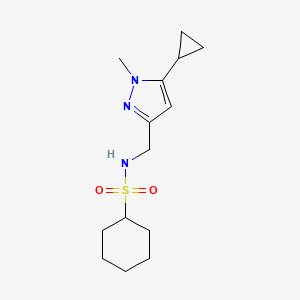
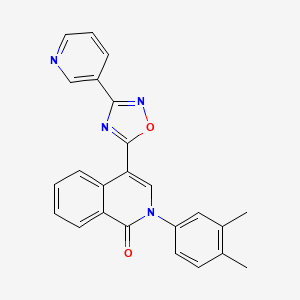
![3-(4-chlorobenzamido)-N-[2-(2-methoxyphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B2953983.png)
![N-[(4-Chlorophenyl)methyl]-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2953986.png)
![2-({2-[(4-Nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B2953987.png)
